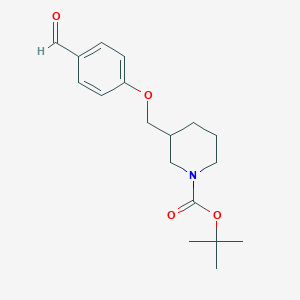
2-Chloro-3-(cyclopropylmethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H12ClNO. It is a derivative of aniline, featuring a chlorine atom and a cyclopropylmethoxy group attached to the benzene ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(cyclopropylmethoxy)aniline typically involves the reaction of 2-chloroaniline with cyclopropylmethanol under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of cyclopropylmethanol is replaced by the amino group of 2-chloroaniline. This reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as palladium-catalyzed cross-coupling reactions. These methods offer higher yields and greater efficiency, making them suitable for large-scale production .
化学反应分析
Types of Reactions
2-Chloro-3-(cyclopropylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
2-Chloro-3-(cyclopropylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of various functional groups on biological activity.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. The chlorine and cyclopropylmethoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its exact mechanism are still ongoing .
相似化合物的比较
Similar Compounds
2-Chloro-6-(cyclopropylmethoxy)aniline: Similar in structure but with different positional isomerism.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, used in the production of dyes and herbicides.
Uniqueness
2-Chloro-3-(cyclopropylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group provides steric hindrance and electronic effects that differentiate it from other aniline derivatives .
属性
IUPAC Name |
2-chloro-3-(cyclopropylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7H,4-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPFYGIYMQDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














